(5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
Description
Properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-3-1-2-15(14-16)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)18-6-4-17(23)5-7-18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMFVUKOJDQKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a synthetic organic molecule that has garnered attention in pharmacological studies due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a furan ring, chlorophenyl, and fluorophenyl groups. The structural complexity suggests potential interactions with various biological targets.
Biological Activity
1. Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing furan and piperazine moieties exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study by PubChem reported that modifications in the piperazine structure could enhance antimicrobial efficacy.
2. Anticancer Properties
Research has shown that compounds with similar structural motifs possess anticancer activity. The presence of the furan ring is often associated with cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that furan derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Caspase activation |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
3. Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine are often investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary data indicate that the compound may exhibit anxiolytic or antidepressant-like effects, warranting further investigation into its mechanism of action.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of derivatives including piperazine-furan hybrids were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Anticancer Screening : In vitro studies on lung cancer cell lines revealed that certain furan-piperazine derivatives induced significant cytotoxicity, leading researchers to explore their potential as chemotherapeutic agents.
The mechanisms underlying the biological activities of this compound involve:
- Cellular Signaling Pathways : Interaction with specific receptors or enzymes that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine-linked methanethiones with aromatic substituents. Below is a comparative analysis with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
†Predicted using fragment-based methods.
Structural Variations and Implications
Furan vs. Thiophene derivatives often exhibit higher metabolic stability but reduced solubility compared to furans. Benzofuran analogs (e.g., ) lack the piperazine-thione linkage but demonstrate antimicrobial activity, suggesting the furan moiety alone contributes to bioactivity.
Substituent Effects on Piperazine :
- The 4-fluorophenyl group in the target compound provides moderate electronegativity, while 3-trifluoromethylphenyl ( ) introduces strong electron-withdrawing effects, enhancing lipophilicity (higher XLogP3).
- 4-Trifluoromethylphenyl (Compound 21 ) further increases steric bulk, which may impact receptor binding kinetics.
Methanethione vs. Methanone/Sulfinyl Groups: The methanethione (C=S) group in the target compound offers distinct electronic properties compared to methanone (C=O) or sulfinyl (S=O) groups.
Preparation Methods
Route 1: Thionation of Methanone Precursor
Procedure
- Synthesis of (5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone :
- Thionation with Lawesson’s Reagent :
- Reflux methanone intermediate (1.0 eq) with Lawesson’s reagent (0.6 eq) in toluene (8 mL/mmol) for 6 h.
- Cool, filter through Celite®, and purify via recrystallization (ethanol/water).
- Yield: 65%; m.p. 148–150°C.
Characterization
Route 2: Direct Coupling via Thiocarbamate Intermediate
Procedure
- Generate 4-(4-Fluorophenyl)piperazine-1-carbothioamide :
- Treat 4-(4-fluorophenyl)piperazine (1.0 eq) with ammonium thiocyanate (1.2 eq) and CS₂ (2.0 eq) in EtOH (10 mL/mmol) at reflux for 8 h.
- Isolate via vacuum filtration; yield: 82%.
- Coupling with 5-(3-Chlorophenyl)furan-2-carbonyl Chloride :
- Combine thiocarbamate (1.0 eq) with furan-carbonyl chloride (1.1 eq) in THF (5 mL/mmol).
- Add DMAP (0.1 eq), stir at 60°C for 24 h.
- Purify by column chromatography (CH₂Cl₂:MeOH = 20:1); yield: 58%.
Optimization Insights
Route 3: One-Pot Tandem Synthesis
Procedure
- Simultaneous Assembly :
- Mix 5-(3-chlorophenyl)furan-2-carboxaldehyde (1.0 eq), 4-(4-fluorophenyl)piperazine (1.0 eq), and P₂S₅ (0.5 eq) in DMF (3 mL/mmol).
- Heat at 110°C for 18 h under N₂.
- Quench with ice-water, extract with EtOAc, dry (Na₂SO₄), and concentrate.
- Yield: 47%; purity (HPLC): 94%.
Advantages
- Eliminates isolation of intermediates.
- P₂S₅ acts as both dehydrating and thionating agent.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 51 | 48 | 47 |
| Reaction Time (h) | 18 | 32 | 18 |
| Purification Complexity | Medium | High | Low |
| Scalability | High | Moderate | Low |
Key Observations
- Route 1 offers superior scalability but requires toxic Lawesson’s reagent.
- Route 3’s one-pot approach reduces steps but suffers from moderate yield.
Troubleshooting and Side Reactions
- Thione Oxidation : Exposure to air converts C=S to C=O. Use inert atmosphere and antioxidant (e.g., BHT) during storage.
- Piperazine Ring Opening : Occurs at pH > 10. Maintain neutral conditions during coupling.
Industrial Production Considerations
- Cost Analysis : Lawesson’s reagent increases expense (€320/mol vs. P₂S₅ at €45/mol).
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in Route 3 to reduce environmental impact.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted furan and piperazine intermediates. Key steps include:
- Coupling reactions : Reacting 5-(3-chlorophenyl)furan-2-carboxylic acid derivatives with 4-(4-fluorophenyl)piperazine using thionation agents (e.g., Lawesson’s reagent) to introduce the methanethione group.
- Condition optimization : Temperature (60–100°C), solvent choice (dry tetrahydrofuran or dichloromethane), and reaction time (12–24 hours) significantly impact yield and purity .
- Purity monitoring : Use High-Performance Liquid Chromatography (HPLC) to track reaction progress and Nuclear Magnetic Resonance (NMR) to confirm structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, with aromatic protons (δ 6.8–7.5 ppm) and piperazine signals (δ 2.5–3.5 ppm) as key markers .
- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement. For example, bond angles around the thione group (C=S) and dihedral angles between aromatic rings provide structural insights .
- Infrared (IR) spectroscopy : Confirm the C=S stretch (∼1200 cm⁻¹) and absence of carbonyl impurities .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Enzyme inhibition assays : Test interactions with targets like kinases or GPCRs using fluorescence-based or radiometric assays.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values. For example, analogs show IC₅₀ values ranging from 10–50 µM depending on substituents .
- Receptor binding studies : Radioligand displacement assays (e.g., 5-HT receptors) to evaluate affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Structural modifications : Systematically vary substituents on the chlorophenyl (e.g., replacing Cl with Br) or fluorophenyl groups (e.g., ortho vs. para substitution) to assess activity changes.
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., dopamine D₂ receptors) .
- Pharmacophore mapping : Identify critical functional groups (e.g., thione, piperazine) using software like MOE .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Experimental standardization : Control variables like cell passage number, serum concentration, and assay incubation time .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate results across labs.
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors .
Q. What computational approaches are recommended for studying noncovalent interactions between this compound and biological targets?
- Electrostatic potential mapping : Use Multiwfn to visualize charge distribution and predict hydrogen-bonding sites .
- Noncovalent interaction (NCI) analysis : Apply the NCI index in Quantum ESPRESSO to identify van der Waals and π-π stacking interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in GROMACS to study binding stability under physiological conditions .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Degradation pathways : Use HPLC-MS to monitor hydrolysis/photolysis products in simulated environmental conditions (pH 7–9, UV light) .
- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to trace compound levels and measure tissue concentrations via LC-MS/MS .
- Toxicity profiling : Evaluate acute/chronic effects on aquatic life using OECD guidelines .
Q. What strategies can elucidate synergistic effects between this compound and existing therapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy in cell viability assays .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways enhanced by the compound (e.g., apoptosis or autophagy) .
- In vivo co-administration : Test efficacy in xenograft models with/without standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
